N-(6-Bromopyridin-2-YL)-N-methylacetamide
Overview
Description
N-(6-Bromopyridin-2-YL)-N-methylacetamide: is an organic compound with the chemical formula C8H8BrN2O. It is a stable solid with a white to yellowish color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(6-Bromopyridin-2-YL)-N-methylacetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(6-Bromopyridin-2-YL)-N-methylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: N-(6-Bromopyridin-2-YL)-N-methylacetamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology and Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic applications. It is also used in biological studies to investigate the effects of brominated pyridine derivatives .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism by which N-(6-Bromopyridin-2-YL)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: This compound has a similar brominated pyridine structure but differs in its functional group, which is a hydroxymethyl group instead of an acetamide group
2-Bromo-6-pyridinemethanol: Another similar compound with a hydroxymethyl group attached to the brominated pyridine ring.
Uniqueness: N-(6-Bromopyridin-2-YL)-N-methylacetamide is unique due to its specific functional group (acetamide) and its applications in organic synthesis, pharmaceuticals, and agrochemicals. Its reactivity and versatility make it a valuable compound in various scientific and industrial fields .
Biological Activity
N-(6-Bromopyridin-2-YL)-N-methylacetamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in pharmaceutical research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure features a brominated pyridine ring, which is significant for its reactivity and interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The bromine atom in the pyridine ring can participate in substitution reactions, allowing the compound to form derivatives that may exhibit enhanced biological properties.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation: It can act as a modulator for various receptors, potentially influencing signaling pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Mycobacterium tuberculosis. For instance, a high-throughput screening revealed that certain analogs had minimum inhibitory concentrations (MIC) below 20 µM, indicating potent activity against this pathogen .
- Cytotoxicity: The compound's cytotoxic effects have been evaluated against cancer cell lines. For example, some derivatives demonstrated IC50 values indicating cytotoxicity at concentrations as low as 21 µM against HepG2 liver cancer cells .
- Potential Therapeutic Applications: Due to its interactions with biological targets, this compound is being explored for potential therapeutic applications in treating conditions such as inflammation and cancer.
Data Table: Biological Activity Overview
Case Studies
-
Study on Antimicrobial Properties :
A study conducted on a library of compounds including this compound identified it as a promising candidate against Mycobacterium tuberculosis. The screening process confirmed that several analogs exhibited significant antimicrobial activity with MIC values indicating effectiveness at low concentrations . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that some derivatives could induce apoptosis at concentrations that are clinically relevant for potential therapeutic use.
Properties
IUPAC Name |
N-(6-bromopyridin-2-yl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)11(2)8-5-3-4-7(9)10-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDZKLSUROPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674974 | |
Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-43-4 | |
Record name | N-(6-Bromopyridin-2-yl)-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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